3-Fluoro-5-iodobenzotrifluoride
Overview
Description
3-Fluoro-5-iodobenzotrifluoride is an organofluorine compound with the molecular formula C7H3F4I It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a trifluoromethyl group
Mechanism of Action
Mode of Action
It’s known that the compound can be used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes . It may also be used to investigate the fragmentation reactions of (E)- and (Z)-2-methylbuten-1-yl (aryl)iodonium triflates .
Action Environment
The action, efficacy, and stability of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
1-Fluoro-3-iodo-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of halogen bonding and aromatic interactions. This compound can interact with enzymes, proteins, and other biomolecules through halogen bonds, which are non-covalent interactions involving halogen atoms. These interactions can influence the binding affinity and specificity of the compound towards its target biomolecules. For instance, the iodine atom in 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can form halogen bonds with electron-rich regions of proteins, potentially affecting their structure and function .
Cellular Effects
1-Fluoro-3-iodo-5-(trifluoromethyl)benzene has been shown to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, this compound may inhibit or activate certain kinases, leading to alterations in phosphorylation events and downstream signaling cascades. Additionally, 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene involves its ability to bind to specific biomolecules through halogen bonds and aromatic interactions. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can modulate gene expression by interacting with DNA or histone proteins, thereby affecting chromatin structure and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene may induce toxic or adverse effects, such as oxidative stress, inflammation, and organ damage. It is essential to determine the threshold dose that elicits beneficial effects without causing significant toxicity .
Metabolic Pathways
1-Fluoro-3-iodo-5-(trifluoromethyl)benzene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of the compound, leading to the formation of reactive intermediates and metabolites. The interaction of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially impacting cellular homeostasis .
Transport and Distribution
Within cells and tissues, 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can affect its bioavailability and efficacy in biochemical and cellular assays .
Subcellular Localization
The subcellular localization of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene is determined by its physicochemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can influence its activity and function within the cell .
Preparation Methods
The synthesis of 3-Fluoro-5-iodobenzotrifluoride typically involves halogenation reactions. One common method is the iodination of 1-fluoro-3-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete iodination .
Industrial production methods for this compound may involve similar halogenation processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
3-Fluoro-5-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives with altered chemical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethyl and fluoro substituents retained.
Scientific Research Applications
3-Fluoro-5-iodobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique combination of fluorine and iodine atoms makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Comparison with Similar Compounds
3-Fluoro-5-iodobenzotrifluoride can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one, which can lead to different chemical reactivity and applications.
1-Fluoro-4-(trifluoromethyl)benzene: This compound lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
3-Iodobenzotrifluoride:
The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethyl groups, which provide a balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-fluoro-3-iodo-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIULLRVUJJWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673781 | |
Record name | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-14-9 | |
Record name | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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